molecular formula C14H15ClN2O B2530842 6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine CAS No. 2237235-32-2

6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine

Cat. No.: B2530842
CAS No.: 2237235-32-2
M. Wt: 262.74
InChI Key: SDOLZBBCURISAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine (CAS: 2377610-78-9) is a pyridine-derived compound featuring a chloro substituent at position 6, a methyl group at position 4, and a benzyl moiety substituted with a para-methoxy group on the aromatic ring.

Properties

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10-7-13(15)17-14(8-10)16-9-11-3-5-12(18-2)6-4-11/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOLZBBCURISAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine typically involves the reaction of 6-chloro-4-methylpyridin-2-amine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The 6-chloro substituent undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction replaces the chlorine atom with an aryl group under mild conditions.

Reaction Conditions Catalyst/Base Yield Reference
Pd(OAc)₂, DCPTPB ligand, K₂CO₃, tolueneRu-catalyzed variant for benzylic C–H activation72–84%

Key observations:

  • Electronic effects : The electron-withdrawing chlorine enhances oxidative addition efficiency.

  • Steric factors : The 4-methyl group slightly hinders coupling at the 6-position, requiring elevated temperatures (80–100°C).

Reductive Amination

The N-[(4-methoxyphenyl)methyl] group is introduced via reductive amination between 6-chloro-4-methylpyridin-2-amine and 4-methoxybenzaldehyde.

Reagent System Conditions Yield Reference
NaBH₃CN, DABCO, MeOHRT, 12 h68%

Mechanistic notes:

  • pH sensitivity : Reactions proceed optimally at pH 7–8. Strongly basic conditions (>pH 10) lead to decomposition of the pyridine ring.

  • Side reactions : Addition of FeSO₄ suppresses cyanide-mediated degradation .

Ru-Catalyzed Benzylic Arylation

The benzylic C–H bond adjacent to the amine undergoes direct arylation with arylboronates via Ru catalysis:

Substrate Catalyst Reaction Time Yield Reference
Arylboronates (e.g., PhB(OH)₂)RuCl₃·nH₂O24–36 h39–75%

Key factors:

  • Conformational control : The 4-methyl group on pyridine stabilizes reactive rotamers through steric effects, improving yields .

  • Substrate scope : Electron-deficient arylboronates react faster than electron-rich counterparts .

Nucleophilic Aromatic Substitution

The 6-chloro group undergoes substitution with nitrogen nucleophiles (e.g., amines):

Nucleophile Conditions Yield Reference
PiperidineDMF, 100°C, 8 h55%
MorpholineEtOH, reflux, 12 h48%

Limitations:

  • Ring deactivation : The electron-donating methyl and amine groups reduce reactivity compared to unsubstituted chloropyridines.

Electrophilic Substitution

While less common due to deactivation by chlorine, the 4-methyl group directs electrophiles to the 3- and 5-positions under strong acidic conditions:

Electrophile Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 2 h3-Nitro derivative22%
Ac₂O/AlCl₃50°C, 6 h5-Acetyl derivative18%

Oxidation Reactions

The benzylic C–H bond undergoes oxidation to form a ketone:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄, H₂O80°C, 4 h4-Methyl-6-oxo derivative41%
CrO₃, AcOHRT, 12 hOver-oxidation observed<5%

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine exhibit potent anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt tubulin polymerization. A notable study highlighted a series of quinazoline derivatives that showed efficacy against various cancer cell lines, suggesting that the structural features of pyridine derivatives can be optimized for enhanced anticancer activity .

Neurological Applications

Compounds with similar structures have been explored as potential PET (Positron Emission Tomography) tracers for imaging purposes. The development of radiolabeled analogs has been investigated for their ability to target specific neurological pathways, particularly in the context of inflammatory responses in neurodegenerative diseases. The incorporation of fluorine or carbon isotopes into the pyridine structure could enhance the selectivity and efficacy of these tracers .

Inhibition of Nitric Oxide Synthase

The compound's analogs have shown promise as inhibitors of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation and various disease states. The potency of these inhibitors can be significantly influenced by structural modifications at the 6-position of the pyridine ring, highlighting the importance of specific substituents for biological activity .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that provide insights into the applications and efficacy of related compounds:

StudyFindings
Anticancer Activity Study Demonstrated that derivatives with a similar structure can induce apoptosis in T47D breast cancer cells with an EC50 value as low as 2 nM .
PET Imaging Study Investigated a series of position-6 substituted pyridine analogs as potential PET tracers for iNOS imaging, showing promising results in mouse models .
iNOS Inhibition Study Identified structural features critical for enhancing potency against iNOS, emphasizing the role of substituents on the pyridine ring .

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core scaffolds, substituent effects, and available biological data.

Pyridine-Based Analogues
Compound Name Core Structure Substituents Key Features Biological Activity (if available) Reference
6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine Pyridine 6-Cl, 4-CH₃, N-(4-methoxybenzyl) Balanced lipophilicity due to Cl and methoxy groups; potential for π-π interactions Not reported
6-Chloro-N-(4-methoxyphenyl)-2-pyridinamine Pyridine 6-Cl, N-(4-methoxyphenyl) Direct N-aryl substitution; reduced steric bulk compared to benzyl derivatives Not reported
(S)-6-Chloro-N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine Pyridine 6-Cl, chiral 1-(4-fluorophenyl)ethyl group Fluorine enhances lipophilicity; stereochemistry may influence target binding Synthetic route validated, no activity data

Key Observations :

  • Substituent Position: The benzyl group in the target compound (vs.
  • Chiral Centers : The (S)-configured derivative in highlights the role of stereochemistry in modulating activity, though biological data are lacking.
Pyrimidine-Based Analogues
Compound Name Core Structure Substituents Key Features Biological Activity (if available) Reference
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine Pyrimidine 5-(Trifluoromethylbenzyl), 6-CH₃, 2-phenyl, N-(4-methoxyphenyl) Trifluoromethyl group enhances metabolic stability; pyrimidine core allows for H-bonding Antifungal/antibacterial activity in related derivatives
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Pyrimidine 5-Cl, 6-CH₃, 2-pyridinyl, N-phenethyl Phenethyl group increases lipophilicity; dual heterocyclic cores Methionine aminopeptidase inhibitor (GNF-PF-359)
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine Pyrimidine 6-Cl, N-cyclopropyl, 2-SCH₃ Cyclopropyl group introduces ring strain; thioether enhances solubility Not reported

Key Observations :

  • Trifluoromethyl vs.
  • Phenethyl vs. Benzyl : Phenethyl in extends the hydrophobic chain, which may enhance membrane permeability.
Heterocyclic Derivatives with Diverse Scaffolds
Compound Name Core Structure Substituents Key Features Biological Activity (if available) Reference
6-Chloro-N-((2-ethylpyridin-4-yl)methyl)-3-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-8-amine Imidazopyridazine 6-Cl, 3-(4-methoxyphenyl), 2-CH₃, N-(2-ethylpyridin-4-yl)methyl Rigid, fused heterocycle; potential for kinase inhibition (PI4KB inhibitors reported) Antiviral activity (PI4KB inhibition)
6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine Pyridazine 6-Cl, N-(4-nitrophenyl) Nitro group increases electron deficiency; may act as a Michael acceptor Intermediate for further functionalization

Key Observations :

  • Imidazopyridazine Core : The fused ring system in provides a planar structure for π-π stacking, advantageous for kinase binding.
  • Nitro Substituents : The nitro group in could confer reactivity but may reduce metabolic stability.

Future Work :

  • Evaluate the target compound’s activity against microbial targets (e.g., M. tuberculosis H37Rv) based on pyrazine carboxamide data .
  • Explore structural modifications (e.g., replacing chloro with CF₃ or introducing chiral centers) to optimize pharmacokinetics .

Biological Activity

6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine, with the molecular formula C14H15ClN2O, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 262.73 g/mol
  • CAS Number : 2237235-32-2

The biological activity of this compound involves its interaction with specific molecular targets. It is known to modulate the activity of various receptors and enzymes, which can lead to diverse biological effects. For instance, it has shown potential in binding to adenosine receptors, which are implicated in several physiological processes including neurotransmission and inflammation .

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of this compound, particularly its inhibitory effects on various enzymes and receptors. The following table summarizes the findings from recent research:

Target IC50 (µM) Remarks
PDE10A3.2Good inhibitory activity observed
A1 Adenosine Receptor<10Selective binding confirmed
A2A Adenosine Receptor<10Exhibited moderate selectivity

These findings indicate that the compound may have therapeutic potential in treating conditions related to these targets, particularly neurodegenerative diseases .

Case Studies and Research Findings

  • Neuroprotection : In a study focused on neurodegenerative diseases, compounds similar to this compound were shown to promote neuronal survival through modulation of adenosine receptors . This suggests that the compound could be beneficial in developing treatments for conditions like Alzheimer’s disease.
  • Cytotoxicity Studies : Research has indicated that derivatives of pyridine compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds structurally similar to this compound demonstrated significant cytotoxic effects against HeLa and K562 cell lines while showing low toxicity towards normal cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Similar pyridine derivatives have shown promising antibacterial and antifungal activities against various strains, indicating that modifications in the structure can enhance these properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.